molecular formula C16H17BrO2 B7941616 (2-Bromophenyl)(3-isopropoxyphenyl)methanol CAS No. 1443351-85-6

(2-Bromophenyl)(3-isopropoxyphenyl)methanol

Cat. No.: B7941616
CAS No.: 1443351-85-6
M. Wt: 321.21 g/mol
InChI Key: OHPGRETWXDHTDS-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is an organic compound with the molecular formula C16H17BrO2 It is characterized by the presence of a bromine atom attached to a phenyl ring and an isopropoxy group attached to another phenyl ring, both connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-isopropoxyphenyl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2-Bromophenyl)(3-isopropoxyphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways The compound can undergo various chemical transformations, influencing its biological activity and interactions with enzymes, receptors, and other biomolecules

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.

    (2-Bromophenyl)(4-isopropoxyphenyl)methanol: Similar structure but with the isopropoxy group attached to the para position.

    (2-Chlorophenyl)(3-isopropoxyphenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(2-Bromophenyl)(3-isopropoxyphenyl)methanol is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-11(2)19-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPGRETWXDHTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210844
Record name Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-85-6
Record name Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-bromo-α-[3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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